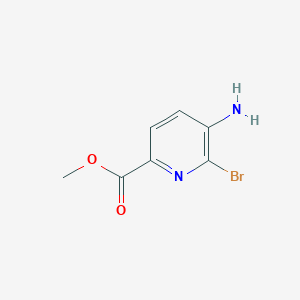

Methyl 5-amino-6-bromopicolinate

Description

Properties

IUPAC Name |

methyl 5-amino-6-bromopyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRNYEXDPHWQLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-6-bromopicolinate can be synthesized through the reaction of 5-amino-6-bromopyridine with methyl formate. The reaction conditions can be adjusted based on the specific experimental setup, but typically involve heating the reactants in an appropriate solvent for a certain period .

Industrial Production Methods

In an industrial setting, the synthesis of this compound often involves the use of hydrogen bromide and hydrogen peroxide in water at room temperature. For example, 2.0 ml of a 32% hydrogen peroxide solution is added to methyl 5-aminopyridine-2-carboxylate and 30 ml of 48% hydrobromic acid. The reaction mixture is stirred at room temperature for two hours, followed by the addition of more hydrogen peroxide and further stirring for an hour. The mixture is then neutralized with concentrated ammonia solution, extracted with ethyl acetate, and purified by chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-6-bromopicolinate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen bromide, hydrogen peroxide, and various organic solvents such as ethyl acetate and cyclohexane. Reaction conditions often involve room temperature or slightly elevated temperatures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 5-amino-6-bromopicolinate is primarily utilized as a precursor for synthesizing various bioactive molecules. Its structural characteristics allow it to interact with biological targets, making it valuable in drug discovery.

Sodium Channel Modulation

Research indicates that this compound exhibits properties that may modulate sodium channels. This modulation is relevant for developing treatments for conditions related to nerve excitability and pain management. The compound's ability to influence sodium channel activity suggests potential therapeutic applications in neuropharmacology .

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties, indicating that this compound may also possess such activities. Preliminary studies suggest that it could be effective against various pathogens, although specific data on this compound's efficacy remains limited .

Organic Synthesis Applications

In organic chemistry, this compound serves as a versatile building block for synthesizing heterocyclic compounds and pharmaceuticals.

Synthetic Routes

The synthesis of this compound typically involves bromination followed by amination processes. Common reagents include bromine or N-bromosuccinimide (NBS) for bromination, and ammonia or amines for the subsequent amination step. This compound can participate in various reactions:

- Substitution Reactions : The bromine atom can be substituted by nucleophiles such as amines or thiols.

- Oxidation and Reduction Reactions : The amino group can undergo oxidation or reduction to yield different derivatives.

- Coupling Reactions : It can engage in coupling reactions to form carbon-carbon bonds with boronic acids.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

Mechanism of Action

The mechanism by which Methyl 5-amino-6-bromopicolinate exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and amino group in the compound allow it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 5-amino-6-bromopicolinate belongs to a family of substituted picolinate esters. Below is a detailed comparison with structurally and functionally related compounds, supported by experimental data and synthesis methodologies.

Data Table: Key Properties of this compound and Analogues

Structural and Functional Analysis

Substituent Position and Reactivity: this compound’s 5-NH₂ and 6-Br substituents enable regioselective reactions, such as Buchwald-Hartwig amination or nucleophilic aromatic substitution. In contrast, Methyl 5-bromo-6-cyanopicolinate (6-CN group) exhibits stronger electron-withdrawing effects, favoring palladium-catalyzed cyano displacement . The 3-amino-5-bromo isomer (CAS 1462-86-8) shares the same molecular formula but differs in substituent placement, leading to distinct electronic profiles and reduced steric hindrance at the 3-position .

Synthetic Accessibility: Methyl 5-bromopicolinate (CAS 29682-15-3) is synthesized via esterification of 5-bromopicolinic acid, often using methanol and acid catalysts. Its bromine atom serves as a versatile handle for cross-coupling reactions . this compound likely derives from nitro-to-amine reduction or direct amination of a brominated precursor, though specific protocols are less documented in the provided evidence .

Physicochemical and Application Differences: Hydrophobicity: this compound (XlogP 1.4) is more hydrophobic than 5-bromo-6-methylpicolinic acid (carboxylic acid form), which has higher polarity and lower membrane permeability . Similarity Scores: Methyl 3-amino-5-bromopicolinate (similarity score 0.93) and 5-bromo-6-methylpicolinic acid (score 0.84) highlight structural parallels but underscore the critical role of substituent positioning in bioactivity .

Research Findings and Trends

- Catalytic Applications: Methyl 5-bromo-6-cyanopicolinate’s cyano group enhances its utility in forming coordination complexes for catalysis, whereas the amino group in this compound is preferred for peptide coupling or imine formation .

- Drug Discovery: Brominated picolinates with amino groups (e.g., CAS 797060-52-7) are prioritized in kinase inhibitor development due to their ability to form hydrogen bonds with target proteins .

Biological Activity

Methyl 5-amino-6-bromopicolinate is a compound derived from picolinic acid, notable for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and comparative studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 231.05 g/mol. Its structure features a bromine atom and an amino group on a pyridine ring, which influences its biological properties. The compound is characterized by:

- CAS Number : 797060-52-7

- Molecular Weight : 231.05 g/mol

- Melting Point : 92-96 °C

- Log P (Octanol-Water Partition Coefficient) : 1.22 to 1.61, indicating moderate hydrophobicity .

Research indicates that this compound may act as a sodium channel modulator , which is critical in managing nerve excitability and pain relief. This modulation can potentially lead to therapeutic applications in treating neuropathic pain and other nerve-related conditions.

Interaction with Biological Targets

Preliminary studies suggest that modifications to the amino group can significantly influence the compound's pharmacological profile, including its potency and selectivity towards specific ion channels. The binding affinity of this compound to sodium channels has been a focal point of investigation, revealing its potential as a therapeutic agent.

Anticancer Activity

Recent research has explored the anticancer effects of related compounds, indicating that modifications in halomethyl groups can significantly enhance antiproliferative activity against various cancer cell lines. For instance, studies on similar derivatives have shown effective inhibition against colorectal cancer cell lines with IC50 values ranging from 5 to 10 µM . Although direct studies on this compound's anticancer activity are sparse, its structural characteristics warrant further investigation.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| Methyl 6-amino-4-bromopicolinate | 885326-88-5 | 0.87 |

| Methyl 6-amino-3-bromopicolinate | 178876-83-0 | 0.81 |

| This compound | 797060-52-7 | 0.85 |

| Methyl 5-bromo-4-methylpicolinate | 886365-06-6 | 0.92 |

| Methyl 6-amino-5-bromopyridine-2-carboxylate | 178876-82-9 | 0.85 |

This table illustrates how this compound compares to other compounds regarding structural similarity, which may correlate with their biological activities.

Case Studies and Research Findings

- Sodium Channel Modulation : A study indicated that methyl derivatives of picolinic acid could effectively modulate sodium channels, leading to analgesic effects in animal models of neuropathic pain .

- Antiproliferative Effects : Research on related compounds demonstrated significant antiproliferative effects against cancer cell lines, suggesting that structural modifications could enhance therapeutic efficacy .

- Antimicrobial Studies : Similar compounds have shown promising results in antimicrobial assays, indicating potential applications for this compound in treating infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-amino-6-bromopicolinate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Prioritize nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for bromine functionalization. Monitor intermediates via HPLC or TLC, and optimize solvent systems (e.g., DMF/THF) and temperature gradients. Characterize final products using H/C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .

- Data Consideration : Compare yields under varying catalyst loads (e.g., 1–5 mol% Pd(PPh)) and base conditions (KCO vs. CsCO) to identify trade-offs between efficiency and cost.

Q. How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Use X-ray crystallography to confirm the bromine substitution pattern and hydrogen-bonding networks. Pair with IR spectroscopy to validate the ester carbonyl stretch (~1700 cm) and amino group presence. Cross-reference with computational simulations (DFT) for electronic structure validation .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

- Methodological Answer : Conduct accelerated stability studies under varying pH, humidity, and temperature (e.g., 25°C vs. 40°C). Use LC-MS to track degradation products (e.g., hydrolysis of the ester group). Recommend inert-atmosphere storage at –20°C with desiccants .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in the bromine substituent’s reactivity during cross-coupling reactions?

- Methodological Answer : Apply kinetic studies (e.g., variable-temperature NMR) and Hammett analysis to assess electronic effects of the amino and ester groups on bromine’s electrophilicity. Compare Pd vs. Ni catalysts using PICO framework: Population (substrate), Intervention (catalyst), Comparison (metal type), Outcome (reaction rate/yield) .

- Data Analysis : Tabulate turnover frequencies (TOF) and activation barriers for competing pathways (e.g., oxidative addition vs. transmetalation).

Q. How do structural modifications to this compound impact its bioactivity in in vitro assays?

- Methodological Answer : Design a structure-activity relationship (SAR) study using FINER criteria: Feasible (parallel synthesis), Novel (unexplored substituents), Ethical (cell-based assays). Replace bromine with other halogens or install electron-withdrawing groups (e.g., nitro) to probe pharmacological targets (e.g., kinase inhibition). Validate via fluorescence-based enzymatic assays .

Q. What computational strategies predict the regioselectivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G**) to map electrostatic potential surfaces and localize electron-deficient sites. Validate predictions with kinetic isotope effect (KIE) studies or isotopic labeling .

Methodological Frameworks for Rigor

- PICOT : Use for comparative studies (e.g., catalyst screening) to define Population, Intervention, Comparison, Outcome, and Time .

- FINER : Ensure questions are Feasible (resource-aware), Interesting (knowledge gap), Novel, Ethical, and Relevant to drug discovery or materials science .

- PEO : For degradation studies, define Population (compound), Exposure (environmental stress), Outcome (stability profile) .

Literature Review & Data Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.